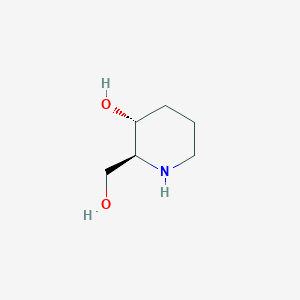

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17224489

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (2S,3R)-2-(hydroxymethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1 |

| Standard InChI Key | WRLZCUCTSFUOQY-NTSWFWBYSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](NC1)CO)O |

| Canonical SMILES | C1CC(C(NC1)CO)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol belongs to the piperidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. The hydroxyl and hydroxymethyl substituents at positions 3 and 2, respectively, introduce polarity and hydrogen-bonding capacity. The stereochemistry at these positions is critical for interactions with biological targets, particularly enzymes like α-mannosidase and β-glucosidase .

The IUPAC name specifies the absolute configuration as (2S,3R), which distinguishes it from diastereomers such as (2R,3S)- and (2R,3R)-isomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the chair conformation of the piperidine ring positions the hydroxyl groups in equatorial orientations, minimizing steric strain .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 131.17 g/mol (free base) | |

| Purity (HCl salt) | 97% | |

| CAS registry number | 531504-63-9 (HCl salt) | |

| Solubility | Water-soluble (HCl salt form) | |

| Melting point | 192–194°C (decomposes) |

Synthetic Methodologies

Carbohydrate-Based Synthesis

A prominent route to (2S,3R)-2-(hydroxymethyl)piperidin-3-ol involves derivatization of monosaccharides. Mocerino and Stick (1990) demonstrated the conversion of methyl α-D-galactopyranoside into the target compound via a 14-step sequence . Key steps include:

-

Benzylation: Protection of hydroxyl groups using benzyl ethers.

-

Tosylation and Azide Displacement: Introduction of nitrogen via nucleophilic substitution.

-

Reductive Cyclization: Intramolecular reductive amination forms the piperidine ring .

Wittig Olefination and Reductive Cyclization

An alternative approach reported by Gupta et al. (2010) starts from D-glucose . The strategy employs Wittig olefination to install an azide group at C-2, followed by reductive cyclization to construct the piperidine skeleton. The final reduction of the azide to an amine yields the target compound with retention of stereochemistry .

Critical Reaction Conditions:

-

Reducing Agents: Sodium borohydride () or hydrogenation over palladium.

-

Stereochemical Purity: Chiral HPLC confirmed >98% enantiomeric excess .

Biological Activity and Applications

Glycosidase Inhibition

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol exhibits moderate inhibitory activity against α-D-mannosidase () but shows negligible effects on β-glucosidase . This selectivity arises from its structural mimicry of mannose transition states, as confirmed by molecular docking studies .

Table 2: Enzymatic Inhibition Profiles

Comparative Analysis of Stereoisomers

The biological activity of piperidine derivatives is highly stereospecific. For example:

-

(2R,3S)-Isomer: Shows reduced glycosidase inhibition ( against α-mannosidase) .

-

(2R,3R)-Isomer: Inactive in enzymatic assays, highlighting the necessity of the 2S,3R configuration .

Industrial and Research Applications

Pharmaceutical Intermediates

The hydrochloride salt (CAS 531504-63-9) is commercially available at 97% purity and serves as a building block for:

-

Neuromodulators: Analogues targeting σ receptors.

Analytical Characterization

-

NMR Spectroscopy: NMR (400 MHz, D₂O) exhibits distinct signals at δ 3.72–3.41 (m, 4H, –CH₂OH and –CHOH) and δ 2.78–2.56 (m, 2H, piperidine H-2 and H-3) .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from multi-step sequences and moderate yields. Innovations in biocatalysis, such as the use of transaminases for chiral amine synthesis, could streamline production .

Unexplored Biological Targets

While glycosidase inhibition is well-documented, interactions with neuronal receptors (e.g., NMDA) remain unexplored. Computational studies predict affinity for ionotropic glutamate receptors due to structural homology with kynurenic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume